An In-depth Technical Guide to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The thieno[2,3-b]pyridine core is a privileged scaffold, appearing in numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, with a focus on its utility in drug discovery and development.
Introduction
The fusion of thiophene and pyridine rings creates the thienopyridine bicyclic system, a scaffold of significant interest in pharmaceutical research due to its diverse biological activities. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, possessing a reactive chlorine atom at the 4-position and an ester group at the 5-position, is a versatile intermediate for the construction of more complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide will delve into the fundamental chemical characteristics of this compound, explore its synthesis, and highlight its applications in the development of kinase inhibitors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Source |
| CAS Number | 59713-58-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClNO₂S | [2][4] |
| Molecular Weight | 241.69 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general chemical principles |
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.6-8.8 (s, 1H): Pyridine proton at the 6-position.
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δ 7.5-7.7 (d, J ≈ 5.5 Hz, 1H): Thiophene proton at the 2-position.
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δ 7.3-7.5 (d, J ≈ 5.5 Hz, 1H): Thiophene proton at the 3-position.
-
δ 4.3-4.5 (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 1.3-1.5 (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~164: Carbonyl carbon of the ester.
-
δ ~150-160: Quaternary carbons of the pyridine and thiophene rings.
-
δ ~120-140: Aromatic carbons of the pyridine and thiophene rings.
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δ ~62: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3100-3000: C-H stretching of the aromatic rings.
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~2980-2900: C-H stretching of the ethyl group.
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~1720-1700: C=O stretching of the ester.
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~1600-1450: C=C and C=N stretching of the aromatic rings.
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~1250-1000: C-O stretching of the ester.
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~800-700: C-Cl stretching.
-
-
Mass Spectrometry (MS):
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m/z: 241/243 (M⁺, M⁺+2 in a ~3:1 ratio, characteristic of a single chlorine atom).
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Synthesis of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through several established synthetic strategies, most notably the Gewald synthesis and the Friedländer annulation.[1][6][7][8][9] A plausible and commonly employed route to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate involves a multi-step sequence starting from readily available materials.
Proposed Synthetic Pathway
A likely synthetic approach involves the construction of a substituted 2-aminothiophene intermediate, followed by cyclization to form the pyridine ring.
Caption: Proposed synthetic pathway to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate.
Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol based on established methodologies for the synthesis of related thienopyridines. Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of a 2-Aminothiophene Intermediate (via Gewald Reaction) [1][8]
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To a stirred solution of an active methylene nitrile (e.g., ethyl cyanoacetate) and an α-hydroxyketone or aldehyde in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene derivative.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to form the 4-Hydroxypyridine Ring
-
A mixture of the 2-aminothiophene derivative and a 1,3-dicarbonyl compound (e.g., diethyl malonate) is heated in a high-boiling point solvent (e.g., Dowtherm A).
-
The reaction is heated to reflux for several hours.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed, and dried to yield the 4-hydroxythieno[2,3-b]pyridine derivative.
Step 3: Chlorination to Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
-
To the 4-hydroxythieno[2,3-b]pyridine derivative, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate.
Chemical Reactivity and Key Transformations
The reactivity of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is dominated by the electrophilic nature of the carbon atom at the 4-position of the pyridine ring, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom. This makes the chloro group a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, providing a versatile handle for introducing diverse functionalities.
Caption: General scheme for nucleophilic aromatic substitution on Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate.
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Leads to the formation of 4-aminothieno[2,3-b]pyridine derivatives, which are key intermediates for many kinase inhibitors.
-
Alcohols/Phenols (R-OH): In the presence of a base, forms 4-alkoxy/aryloxy-thieno[2,3-b]pyridine derivatives.
-
Thiols (R-SH): Reacts to give 4-(alkyl/aryl)thio-thieno[2,3-b]pyridine derivatives.
Hydrolysis of the Ester
The ethyl ester at the 5-position can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be used for amide bond formation or other transformations.
Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a core component of several kinase inhibitors. Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate serves as a crucial starting material for the synthesis of these complex molecules.
Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. Several potent and selective GSK-3 inhibitors feature the thieno[2,3-b]pyridine core. The synthesis of these inhibitors often involves the displacement of the 4-chloro group with a suitable amine.[10][11][12][13][14]
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The thieno[2,3-b]pyridine scaffold has been utilized in the design of potent CDK inhibitors. The synthetic strategy typically involves a nucleophilic substitution at the 4-position to introduce a side chain that interacts with the ATP-binding pocket of the kinase.[15][16][17][18][19]
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